molecular formula C18H17BrN2O2S B2418080 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 864925-44-0

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2418080
M. Wt: 405.31
InChI Key: QMMNAOUUTYTTQX-CZIZESTLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a free radical process . For example, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH) .

Scientific Research Applications

Microwave-Assisted Synthesis

  • Microwave irradiation is used for efficient synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating a cleaner, faster method than traditional thermal heating. This process involves base-catalyzed cyclization of thioureas with 2-bromoacetone, relevant to the synthesis of compounds like 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (Saeed, 2009).

Synthesis of Novel Derivatives

  • New (4-oxothiazolidine-2-ylidene)benzamide derivatives are synthesized through a one-pot multicomponent process. This method could potentially be applied to create derivatives of 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (Hossaini et al., 2017).

Antimicrobial Activity

  • Compounds related to 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide have been evaluated for antimicrobial properties, showing potential as antibacterial and antifungal agents (Narayana et al., 2004).

Gold(I)-Mediated Transformation

  • A novel gold(I)-mediated transformation process has been developed for thiourea derivatives, which could be applicable in the synthesis or modification of benzamide compounds, including 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (Odame et al., 2020).

Fluorescence Studies

  • Studies on the fluorescence efficiency of certain derivatives suggest potential applications in materials science, particularly in the development of blue light-emitting compounds (Mahadevan et al., 2014).

Anticonvulsant Agents

  • Certain benzothiazole derivatives, related to the structure of 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide, have shown promise as anticonvulsant agents, offering potential therapeutic applications (Ugale et al., 2012).

Crystal Structure Analysis

  • Crystal structure and theoretical studies of related compounds provide insights into molecular interactions, which can guide the synthesis and application of 2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (Polo et al., 2019).

properties

IUPAC Name

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-3-21-16-14(23-4-2)10-7-11-15(16)24-18(21)20-17(22)12-8-5-6-9-13(12)19/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMNAOUUTYTTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

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